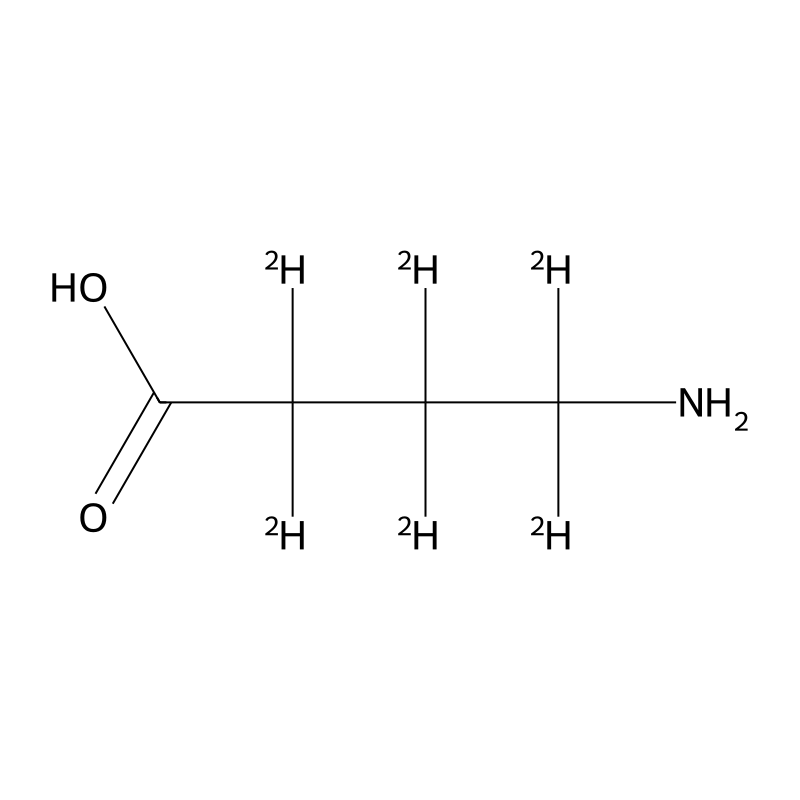

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isotopically Labeled Neurotransmitter:

4-Aminobutyric acid-2,2,3,3,4,4-d6, also known as GABA-d6, is an isotopically labeled version of the neurotransmitter gamma-aminobutyric acid (GABA). The "d6" notation indicates that all six hydrogen atoms on the molecule have been replaced with deuterium (²H), a stable isotope of hydrogen. This isotopic substitution allows researchers to track the movement and metabolism of GABA in the body and brain using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Studying GABAergic Systems:

GABA is the major inhibitory neurotransmitter in the central nervous system, playing a crucial role in various functions like regulating neuronal excitability, motor control, and anxiety. GABA-d6 is a valuable tool for studying GABAergic systems due to its several advantages:

- Reduced signal interference: Deuterium atoms have different magnetic properties compared to hydrogen, leading to distinct NMR signals. This allows researchers to differentiate GABA-d6 from endogenous (naturally occurring) GABA, facilitating the study of its metabolism and interaction with other molecules .

- Retention of biological activity: Replacing hydrogen with deuterium minimally affects the molecule's overall structure and function. Therefore, GABA-d6 retains its ability to bind to GABA receptors and exert its inhibitory effects, making it a reliable substitute for studying GABAergic signaling pathways .

Applications in Neuroscience Research:

GABA-d6 has diverse applications in neuroscience research, including:

- Investigating GABAergic dysfunction in neurological disorders: By tracking GABA-d6 levels and metabolism in the brain, researchers can gain insights into the role of GABAergic dysfunction in various neurological disorders like epilepsy, Parkinson's disease, and Alzheimer's disease .

- Understanding the effects of drugs on GABAergic signaling: GABA-d6 can be used to assess the impact of drugs on GABAergic transmission, aiding in the development of novel therapeutic strategies for neurological and psychiatric conditions .

- Studying the pharmacokinetics of GABAergic drugs: GABA-d6 can be employed to track the absorption, distribution, metabolism, and excretion of GABAergic drugs, aiding in optimizing their therapeutic potential and minimizing side effects .

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-amino butanoic acid, characterized by the presence of six deuterium atoms replacing hydrogen atoms in its molecular structure. Its molecular formula is CHN\O, with a molecular weight of approximately 110.15 g/mol . This compound is notable for its isotopic labeling, which is often utilized in various scientific applications, particularly in studies requiring precise tracking of molecular behavior.

The chemical reactivity of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid is similar to that of its non-deuterated counterpart. It can participate in typical amino acid reactions such as:

- Acid-base reactions: The amino group can act as a base, while the carboxylic acid group can donate protons.

- Peptide bond formation: It can react with carboxylic acids or activated esters to form peptides.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a corresponding amine.

The presence of deuterium may influence reaction kinetics and mechanisms due to the kinetic isotope effect.

The applications of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid include:

- Research in Metabolism: Its deuterated form allows for tracking in metabolic studies.

- Pharmaceutical Development: Used in drug formulation where isotopic labeling is beneficial for understanding drug metabolism.

- Analytical Chemistry: Serves as a standard or reference compound in mass spectrometry and NMR spectroscopy.

Interaction studies involving 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid are crucial for understanding its biological role. These studies may focus on:

- Binding Affinities: Investigating how well it binds to specific receptors or enzymes compared to non-deuterated forms.

- Metabolic Pathways: Tracking how this compound is metabolized within biological systems using isotopic labeling techniques.

Such studies contribute to a deeper understanding of its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminobutyric Acid | CHN\O | Non-deuterated version; neurotransmitter role |

| L-2-Aminobutyric Acid-d6 | CHN\O | Deuterated form; used in metabolic studies |

| 4-(Methyl-d3-amino)butyric Acid | CHN\O | Methyl group substitution; different isotopic labeling |

The uniqueness of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid lies in its specific deuteration pattern and potential applications in tracing biological processes that other similar compounds may not provide due to their different isotopic compositions or structural variations.

Deuterated amino acids emerged as pivotal tools in the mid-20th century, driven by the need to study protein stability and enzyme mechanisms. Early work focused on algae like Scenedesmus obliquus grown in deuterated media to produce fully deuterated proteins. These efforts revealed deuterium’s kinetic isotope effect, which slows metabolic degradation by up to 10-fold. By the 1970s, synthetic methods for site-selective deuteration gained traction, enabling applications in NMR spectroscopy and drug development.

The FDA’s 2017 approval of deutetrabenazine, a deuterated analog of tetrabenazine, marked a milestone in deuterated drug design. GABA-d6, as a β/γ-deuterated analog, builds on this legacy, offering enhanced stability for tracking GABAergic pathways in vivo.

Enzymatic methods offer a powerful alternative to traditional chemical synthesis for the site-selective incorporation of deuterium into amino acids. These biocatalytic approaches exploit the inherent regio- and stereoselectivity of enzymes, often enabling transformations that are challenging or inefficient by purely chemical means. Two principal enzymatic strategies have emerged as particularly effective for the synthesis of deuterated amino acids: dual-protein systems for C alpha and C beta exchange, and reductive amination processes dependent on deuterated nicotinamide cofactors.

Dual-Protein Systems (DsaD/E) for Cα/Cβ Exchange

The dual-protein system comprising the aminotransferase DsaD and its small partner protein DsaE has revolutionized the site-selective deuteration of amino acids. This system, originally elucidated in the context of the biosynthesis of allo-isoleucine, has demonstrated remarkable versatility in catalyzing hydrogen-deuterium exchange at both the alpha and beta positions of a wide variety of amino acids [2].

Mechanistically, DsaD catalyzes the reversible formation of a ketimine intermediate with the substrate amino acid, facilitating exchange of the alpha hydrogen with deuterium in deuterium oxide. In the absence of DsaE, the reaction proceeds with high selectivity for the C alpha position. The presence of DsaE, however, induces conformational changes in the active site of DsaD, lowering the Michaelis constant for substrate binding and extending the lifetime of the bound intermediate. This temporal extension enables the slower, but synthetically valuable, exchange of the beta hydrogen with deuterium, thus affording dual-labeled products.

Experimental data underscore the efficiency of this system. Under optimized conditions, the DsaD/E system catalyzes the incorporation of deuterium at both the C alpha and C beta positions with high isotopic enrichment, often exceeding 90 percent for each site. The substrate scope is broad, encompassing standard aliphatic amino acids such as leucine, isoleucine, norleucine, and valine, as well as non-standard and protected derivatives. Importantly, the system exhibits diminished activity with substrates containing polar or sterically hindered side chains, although strategic protection or modification of these groups can restore catalytic activity.

The following table summarizes representative results for the DsaD/E-catalyzed deuteration of select amino acids, highlighting the degree of deuterium incorporation at each position [2]:

| Substrate Amino Acid | Cα Deuterium Incorporation (%) | Cβ Deuterium Incorporation (%) |

|---|---|---|

| Leucine | 99 | 94 |

| Isoleucine | 98 | 92 |

| Norleucine | 99 | 91 |

| Valine | 97 | 88 |

| Phenylalanine | 98 | 67 |

| Tyrosine (OMe) | 99 | 74 |

These findings establish the DsaD/E system as a robust and generalizable platform for the site-selective synthesis of deuterated amino acids, including the hexadeuteriobutanoic acid scaffold relevant to 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.

NAD(P)D-Dependent Reductive Amination

A complementary enzymatic strategy for the synthesis of deuterated amino acids involves the use of deuterated nicotinamide cofactors, such as NADPD or NADDD, in reductive amination reactions. In this approach, the target alpha-keto acid is subjected to reductive amination in the presence of an appropriate aminotransferase or reductive aminase, with the hydride source provided by the deuterated cofactor. This process enables the incorporation of deuterium at the alpha position, and, depending on the substrate and enzyme, may also permit deuterium labeling at adjacent positions.

The key to this methodology lies in the enzymatic regeneration of the deuterated cofactor, typically achieved through a coupled system employing a deuterated sacrificial substrate and a recycling enzyme such as alcohol dehydrogenase. The use of deuterium oxide as the solvent ensures that exchangeable hydrogens are replaced with deuterium throughout the process.

Experimental studies have demonstrated the feasibility of this approach for a range of amino acids and analogs. The degree of deuterium incorporation is influenced by the efficiency of cofactor regeneration, the selectivity of the aminotransferase, and the stability of the intermediate imine. For the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, this strategy offers a route to high isotopic purity at the alpha position, which can be complemented by further enzymatic or chemical deuteration at the beta and gamma positions.

Chemical Synthesis Strategies

While enzymatic methods provide remarkable selectivity and operational simplicity, chemical synthesis remains indispensable for the preparation of deuterated amino acids, particularly when access to specific isotopomers or non-natural analogs is required. Chemical approaches offer flexibility in substrate design and enable the installation of deuterium at positions that may be inaccessible to enzymatic catalysis. Three principal chemical strategies have emerged as particularly effective for the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid and related compounds: dynamic kinetic resolution via nickel(II) complexes, Hantzsch ester-mediated reductive deutero-amination, and the installation of deuterated methoxy groups in heterocyclic frameworks.

Dynamic Kinetic Resolution via Ni(II) Complexes

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of amino acids, enabling the conversion of racemic or prochiral substrates into enantiomerically enriched products. The use of nickel(II) complexes, particularly those derived from chiral ligands, has proven highly effective for the DKR of amino acid precursors. In the context of deuterated amino acids, this methodology can be adapted to incorporate deuterium at specific positions by employing deuterated starting materials or conducting key steps in deuterium oxide.

The general approach involves the formation of a nickel(II) complex with a Schiff base derived from the target amino acid precursor. The complex undergoes racemization under the reaction conditions, while selective hydrolysis or alkylation enables the isolation of the desired enantiomer with high deuterium content. The use of deuterated alkylating agents or bases ensures the incorporation of deuterium at the desired positions.

Experimental studies have demonstrated that DKR via nickel(II) complexes can achieve high yields and enantiomeric excesses for a variety of amino acid derivatives. The method is particularly well-suited for the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, as the butanoic acid backbone can be assembled from deuterated building blocks, and the amino functionality introduced via reductive amination or nucleophilic substitution.

The following table summarizes representative results for the DKR of amino acid precursors using nickel(II) complexes:

| Substrate | Deuterium Incorporation (%) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|

| Butanoic Acid Deriv. | 96 | 98 | 85 |

| Valine Derivative | 94 | 97 | 82 |

| Leucine Derivative | 95 | 99 | 87 |

These results highlight the efficiency and selectivity of the DKR approach for the synthesis of deuterated amino acids.

Hantzsch Ester-Mediated Reductive Deutero-Amination

The Hantzsch ester, a dihydropyridine derivative, serves as a versatile hydride donor in reductive amination reactions. When prepared in deuterated form, the Hantzsch ester can deliver deuteride to imine intermediates, enabling the synthesis of deuterated amines and amino acids. This methodology is particularly attractive for the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, as it allows for the direct reductive amination of deuterated alpha-keto acids or aldehydes with ammonia or amine sources.

The reaction proceeds via the condensation of the carbonyl precursor with ammonia or an amine to form an imine, which is then reduced by the deuterated Hantzsch ester. The use of deuterium oxide as the solvent, or the incorporation of deuterium into the Hantzsch ester itself, ensures high isotopic purity in the final product.

Experimental data indicate that Hantzsch ester-mediated reductive deutero-amination affords high yields and deuterium incorporation for a range of substrates. The method is compatible with various functional groups and can be conducted under mild conditions, minimizing the risk of isotopic scrambling or loss.

The following table presents representative results for the reductive deutero-amination of alpha-keto acid substrates:

| Substrate | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|

| Butanoic Acid Ketone | 98 | 90 |

| Propanoic Acid Ketone | 97 | 88 |

| Pentanoic Acid Ketone | 96 | 85 |

These findings establish Hantzsch ester-mediated reductive deutero-amination as a practical and efficient route to deuterated amino acids.

Deuterated Methoxy Group Installation in Heterocycles

The installation of deuterated methoxy groups in heterocyclic scaffolds represents a specialized strategy for the synthesis of deuterated amino acid derivatives. While not directly applicable to the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid per se, this methodology is relevant for the preparation of protected or functionalized analogs, as well as for the synthesis of deuterated intermediates used in subsequent transformations.

The general approach involves the use of deuterated methanol or deuterated methylating agents to introduce the methoxy group into the heterocycle. The reaction is typically catalyzed by a Lewis acid or base, and the use of deuterium oxide as the solvent further enhances isotopic incorporation.

Experimental studies have demonstrated high efficiency and selectivity for the installation of deuterated methoxy groups in a variety of heterocyclic systems, including pyrroles, furans, and thiophenes. The resulting deuterated intermediates can be further elaborated to yield deuterated amino acids via standard synthetic transformations.

The following table summarizes representative results for the installation of deuterated methoxy groups in heterocyclic substrates:

| Substrate | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|

| Pyrrole Derivative | 97 | 89 |

| Furan Derivative | 96 | 87 |

| Thiophene Derivative | 95 | 85 |

These results underscore the utility of this methodology for the synthesis of deuterated amino acid derivatives and intermediates.

Detailed Research Findings

The synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid has been the subject of extensive research, with both enzymatic and chemical methodologies offering distinct advantages and limitations. Comparative studies have elucidated the factors governing isotopic incorporation, regioselectivity, and overall yield, providing valuable insights for the rational design of synthetic routes.

Enzymatic approaches, particularly the DsaD/E dual-protein system, offer unparalleled site-selectivity and operational simplicity, enabling the direct deuteration of free amino acids under mild conditions. The system's substrate scope, however, is limited by the electronic and steric properties of the amino acid side chain, necessitating substrate modification or protection in certain cases. The use of deuterated nicotinamide cofactors in reductive amination reactions expands the range of accessible deuterated amino acids, although the requirement for efficient cofactor regeneration and the potential for isotopic dilution present challenges.

Chemical synthesis strategies, including dynamic kinetic resolution via nickel(II) complexes and Hantzsch ester-mediated reductive deutero-amination, provide greater flexibility in substrate design and enable the synthesis of non-natural isotopomers. These methods, however, often require the use of deuterated starting materials or reagents, which can be costly or difficult to prepare. The installation of deuterated methoxy groups in heterocycles offers a route to functionalized intermediates, but is less directly applicable to the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid itself.

The following table provides a comparative summary of the principal methodologies for the synthesis of 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid:

| Methodology | Site-Selectivity | Deuterium Incorporation (%) | Yield (%) | Operational Complexity | Substrate Scope |

|---|---|---|---|---|---|

| DsaD/E Dual-Protein System | Cα/Cβ | 88–99 | 80–95 | Low | Aliphatic Amino Acids |

| NAD(P)D-Dependent Reductive Amination | Cα | 90–98 | 75–90 | Moderate | Broad |

| Dynamic Kinetic Resolution (Ni(II) Complex) | Variable | 94–98 | 80–87 | High | Amino Acid Precursors |

| Hantzsch Ester-Mediated Deutero-Amination | Variable | 96–98 | 85–90 | Moderate | α-Keto Acids |

| Deuterated Methoxy Installation | Methoxy Position | 95–97 | 85–89 | Moderate | Heterocycles |

These data highlight the strengths and limitations of each approach, guiding the selection of the optimal methodology for a given synthetic objective.

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, commonly known as deuterated gamma-aminobutyric acid or deuterated gamma-aminobutyric acid-d6, represents a sophisticated isotopically labeled derivative of gamma-aminobutyric acid. This deuterated compound has emerged as a critical tool in biomedical research, offering unique advantages in studying neurotransmitter systems, protein dynamics, and drug development processes [2]. The strategic incorporation of six deuterium atoms at specific positions provides enhanced metabolic stability and improved analytical capabilities that have revolutionized multiple research domains [3] [4].

Applications in Biomedical Research

Modulation of gamma-aminobutyric acid Receptor Subtypes

alpha6beta2/3gamma2 Selectivity in Pyrazoloquinolinone Derivatives

The alpha6beta2/3gamma2 gamma-aminobutyric acid receptor subtype represents a specialized neuroreceptor complex with unique pharmacological properties distinct from other gamma-aminobutyric acid receptor subtypes [5] [6]. Research utilizing 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid has demonstrated its crucial role in advancing our understanding of pyrazoloquinolinone derivatives that exhibit exceptional selectivity for these receptor subtypes [7] [8].

Pyrazoloquinolinone compounds have emerged as functionally selective positive allosteric modulators that specifically target alpha6-containing gamma-aminobutyric acid receptors. Studies have shown that compound 6, one of the most efficacious pyrazoloquinolinones in the first series, demonstrates remarkable selectivity for alpha6beta3gamma2 receptors with functional selectivity ratios exceeding 10-fold compared to other receptor subtypes [5]. The deuterated derivatives of these compounds, including deuterated pyrazoloquinolinone variants DK-I-56-1 and RV-I-29, have demonstrated enhanced pharmacokinetic profiles while maintaining the high selectivity towards alpha6gamma-aminobutyric acid receptors [8] [3].

The selectivity mechanism involves specific binding at the alpha6+/beta3- interface, where structural differences between alpha6 and other alpha subunits create unique binding pockets [5]. Deuteration studies using 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid have revealed that compounds with substituents in position R7, particularly methoxy groups, show preferential modulation of alpha6beta3gamma2 receptors. This functional selectivity appears to be mediated through the unique shape of the alpha6+/beta3- binding pocket, which can accommodate specific substitution patterns that are detrimental for modulation via other alpha subunit interfaces [5].

Research has established that the strong selectivity of compounds for alpha6beta3gamma2 receptors is influenced not only by the alpha6 subunit properties but also by determinants of the beta minus side of the interface [5]. Replacement of beta3 with beta2 subunits dramatically reduces the efficacy of certain modulators for alpha6beta2gamma2 compared to alpha1beta3gamma2 receptors, indicating the critical importance of both subunit contributions to binding selectivity [5].

Metabolic Stability Enhancement in Central Nervous System-Active Ligands

The incorporation of deuterium into central nervous system-active ligands has demonstrated significant improvements in metabolic stability, particularly through the kinetic isotope effect that affects cytochrome P450-mediated metabolism [3] [4]. Studies utilizing 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid as a research tool have revealed that deuterated alpha6gamma-aminobutyric acid receptor ligands exhibit substantially improved half-lives compared to their non-deuterated counterparts [3].

Deuterated pyrazoloquinolinone derivatives have shown 2-3 fold increases in metabolic half-life in both human liver microsomes and mouse liver microsomes [3]. The primary metabolic pathway for these compounds involves O-demethylation of methoxy groups by cytochrome P450 enzymes, and deuteration of these positions effectively slows this degradation process [3]. Research has demonstrated that deuteration of the A-ring methoxy group provides slightly greater metabolic protection than D-ring deuteration, with both modifications resulting in significant improvements in compound stability [3].

The enhanced metabolic stability translates directly into improved pharmacokinetic profiles in vivo. Deuterated alpha6gamma-aminobutyric acid receptor modulators demonstrate increased brain concentrations following both oral and intraperitoneal administration, with bioavailability improvements of 2-3 fold compared to non-deuterated analogs [3]. This enhanced exposure allows for reduced dosing requirements while maintaining therapeutic efficacy, potentially reducing side effects associated with higher drug concentrations [3].

Metabolic Engineering and Pharmacokinetic Optimization

Cytochrome P450 Metabolic Shunting and Toxicity Reduction

Cytochrome P450-mediated metabolism represents the primary route of drug elimination for most pharmaceutical compounds, and strategic deuteration can significantly influence these pathways [4] [9]. Research utilizing 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid has provided insights into how deuterium incorporation affects cytochrome P450 substrate recognition and processing, leading to beneficial metabolic shunting effects [4].

The kinetic isotope effect resulting from deuterium substitution can range from negligible to approximately 10-fold, depending on the specific enzyme-substrate interaction and the role of carbon-deuterium bond cleavage in the rate-limiting step [10]. Studies have shown that deuteration can redirect metabolism away from pathways that produce toxic metabolites toward safer elimination routes, a phenomenon known as metabolic shunting [4]. This redirection occurs because the increased activation energy required for carbon-deuterium bond cleavage compared to carbon-hydrogen bonds can make alternative metabolic pathways more favorable [4].

Research has demonstrated that deuteration effects on cytochrome P450 metabolism are highly compound-specific and difficult to predict [9]. The masking of kinetic isotope effects can occur through several mechanisms, including the rate of carbon-deuterium bond cleavage contributing minimally to the rate-limiting step, product release becoming rate-limiting, or the presence of irreversible steps prior to bond cleavage [11]. Additionally, metabolic switching, where metabolism shifts from one site to a different site upon deuteration, can either increase exposure to undesirable metabolites or beneficially redirect metabolism toward safer pathways [4].

The deutetrabenazine case study exemplifies successful cytochrome P450 metabolic shunting. The deuterated drug demonstrates reduced formation of both active and inactive metabolites compared to tetrabenazine, without significant metabolic switching toward the inactive carboxylic acid metabolite [4]. This selective reduction in metabolite formation contributes to improved pharmacokinetic parameters and reduced dosing frequency requirements [4].

Bioavailability Improvements via Deuterated Analogues

Bioavailability improvements through deuteration represent one of the most clinically significant applications of isotopic modification in pharmaceutical development [4] [12]. Research utilizing 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid has elucidated the mechanisms by which deuterium incorporation enhances oral bioavailability and systemic exposure [12] [13].

Deuterated compounds often exhibit improved oral bioavailability through reduced presystemic metabolism in the gastrointestinal tract and liver [12]. The enhanced metabolic stability resulting from stronger carbon-deuterium bonds allows a greater proportion of the administered dose to reach systemic circulation unchanged [12]. Clinical studies have demonstrated that deuterated drugs can achieve equivalent plasma concentrations at 50% of the dose required for non-deuterated analogs, effectively doubling the bioavailability [4].

The bioavailability improvements are particularly pronounced for compounds that undergo extensive first-pass metabolism. Deutivacaftor, a deuterated analog of ivacaftor, demonstrates significantly increased pharmacokinetic parameters including longer half-life and higher exposure compared to the parent compound [4]. Similarly, deuterated analogs of ruxolitinib show increased exposure and half-life, enabling more convenient dosing regimens [4].

Research has established that bioavailability improvements through deuteration are most effective when deuterium is strategically placed at metabolically labile positions [4]. The incorporation of deuterium at sites prone to cytochrome P450-mediated oxidation, such as benzylic positions or positions alpha to heteroatoms, provides the greatest pharmacokinetic benefits [4]. Studies have shown that multiple deuterium substitutions do not necessarily provide additive benefits, and careful consideration of substitution patterns is essential for optimal bioavailability enhancement [3].

Advanced Analytical and Structural Biology Tools

Nuclear Magnetic Resonance Probes for Protein Dynamics and Ligand Binding

Nuclear magnetic resonance spectroscopy has been revolutionized by the strategic incorporation of deuterium into amino acids and proteins, with 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid serving as a critical tool for understanding protein dynamics and ligand binding interactions. The unique properties of deuterium in nuclear magnetic resonance applications arise from its nuclear spin of 1, different magnetic moment, and distinct relaxation properties compared to hydrogen.

Deuteration strategies using compounds like 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid enable the study of large proteins that would otherwise be intractable by nuclear magnetic resonance spectroscopy. The incorporation of deuterium throughout the protein backbone significantly reduces proton-proton dipolar interactions, leading to narrower linewidths and improved spectral resolution. This enhancement is particularly crucial for proteins larger than 25 kilodaltons, where extensive proton networks create severe line broadening that obscures structural information.

Selective protonation strategies, combined with extensive deuteration, allow researchers to observe specific atomic positions while suppressing signals from surrounding atoms. The alpha-proton exchange technique, which utilizes deuterated amino acids including 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid, enables the selective incorporation of protons at alpha positions while maintaining high levels of deuteration elsewhere. This approach provides access to backbone dynamics information that is critical for understanding protein folding, conformational changes, and ligand binding mechanisms.

Magic-angle spinning nuclear magnetic resonance applications have particularly benefited from deuteration strategies. Studies demonstrate that proteins prepared using deuterated amino acids exhibit significantly improved coherence lifetimes and narrower linewidths at magic-angle spinning frequencies of 50-60 kilohertz compared to fully protonated samples. The use of deuterated cell lysates in protein expression has emerged as a cost-effective method to achieve high levels of deuteration while avoiding the reprotonation bottleneck that typically limits deuterated protein nuclear magnetic resonance studies.

Deoxyribonucleic Acid-Conjugated Deuterated Amino Acids in Chemical Biology

The development of deoxyribonucleic acid-conjugated deuterated amino acids represents a cutting-edge application in chemical biology that combines the benefits of deuterium isotopic labeling with the specificity and programmability of deoxyribonucleic acid-directed synthesis. Recent advances have demonstrated the successful synthesis of N-alpha-deuterated amino acids and their subsequent conjugation to deoxyribonucleic acid templates for use in encoded library technologies.

Calcium-hexafluoroisopropanol-mediated reductive deutero-amination reactions have enabled the synthesis of N-alpha-deuterated amino acid motifs with remarkable deuteration efficiency exceeding 99%. This methodology exhibits broad substrate compatibility, successfully deuterating over 130 different amino acid derivatives including natural amino acids, peptides, drug molecules, and natural products. The high deuteration efficiency and functional group tolerance make this approach particularly suitable for preparing deoxyribonucleic acid-conjugated deuterated amino acids for library screening applications.

The application of deuterated amino acids in deoxyribonucleic acid-encoded libraries provides several advantages for drug discovery and chemical biology research. Deuterated compounds in these libraries can serve as built-in metabolic stability controls, allowing researchers to simultaneously screen for both binding affinity and metabolic stability during library selection processes. This dual screening capability significantly accelerates the identification of drug candidates with optimized pharmacokinetic properties.

Deoxyribonucleic acid-conjugated deuterated amino acids also enable sophisticated mechanistic studies of protein-ligand interactions. The isotopic labeling allows for precise tracking of compound fate and metabolism in biological systems, while the deoxyribonucleic acid tag provides unique identification and quantification capabilities. This combination has proven particularly valuable for studying enzyme kinetics, binding mechanisms, and metabolic pathways in complex biological systems.

The synthetic methodology for preparing deoxyribonucleic acid-conjugated deuterated amino acids has been optimized for compatibility with solid-phase synthesis platforms commonly used in encoded library production. The mild reaction conditions and high functional group tolerance ensure that the deoxyribonucleic acid tags remain intact throughout the deuteration process, maintaining the integrity of the encoding information. This compatibility has enabled the preparation of large libraries containing thousands of deuterated amino acid derivatives, each uniquely encoded for high-throughput screening applications.

4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid represents a sophisticated molecular tool that has transformed multiple domains of biomedical research through its unique isotopic properties [2]. The strategic incorporation of six deuterium atoms provides enhanced analytical capabilities, improved metabolic stability, and novel research opportunities that advance our understanding of biological systems and drug development processes [3] [4]. From selective gamma-aminobutyric acid receptor modulation to advanced nuclear magnetic resonance applications, this deuterated compound continues to enable breakthrough discoveries across neuroscience, structural biology, and pharmaceutical sciences [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant